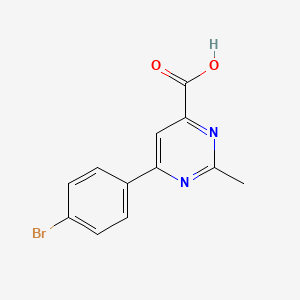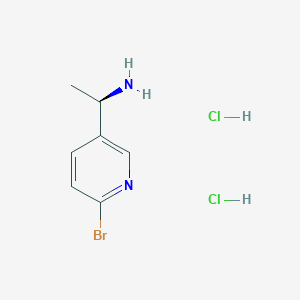
(1R)-1-(6-bromo(3-pyridyl))ethylamine diHCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride is a chemical compound that features a brominated pyridine ring attached to an ethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride typically involves the bromination of a pyridine derivative followed by the introduction of an ethylamine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent amination step can be achieved using ethylamine under controlled temperature and pH conditions to ensure the desired stereochemistry.
Industrial Production Methods
On an industrial scale, the production of (1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product.
化学反応の分析
Types of Reactions
(1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium thiolate or primary amines in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: De-brominated pyridine derivatives.
Substitution: Thiolated or aminated pyridine derivatives.
科学的研究の応用
(1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which (1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The brominated pyridine ring can engage in π-π stacking interactions, while the ethylamine group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(6-bromo(3-pyridyl))ethylamine: Lacks the stereochemistry and dihydrochloride salt form.
1-(6-chloro(3-pyridyl))ethylamine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-(3-pyridyl)ethylamine dihydrochloride: Lacks the halogen substitution.
Uniqueness
(1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity and interaction with biological targets. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C7H11BrCl2N2 |
|---|---|
分子量 |
273.98 g/mol |
IUPAC名 |
(1R)-1-(6-bromopyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |
InChIキー |
SIZDCZLAICMTBV-ZJIMSODOSA-N |
異性体SMILES |
C[C@H](C1=CN=C(C=C1)Br)N.Cl.Cl |
正規SMILES |
CC(C1=CN=C(C=C1)Br)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



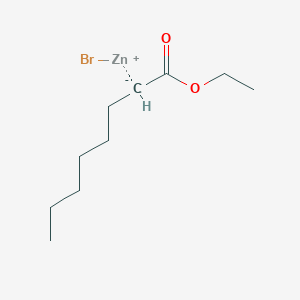
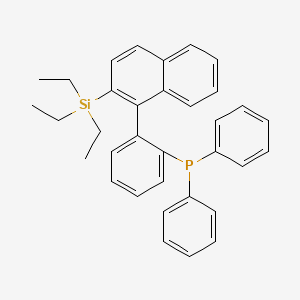
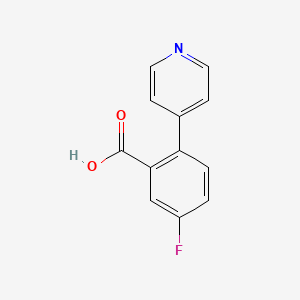
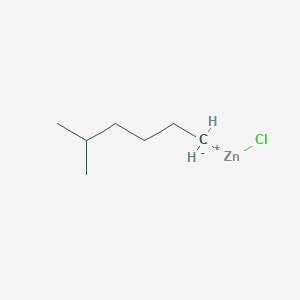
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)

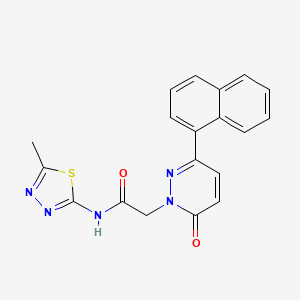
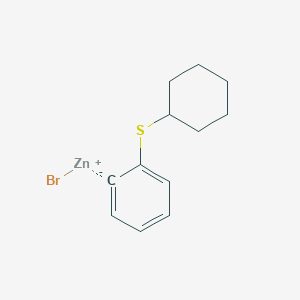
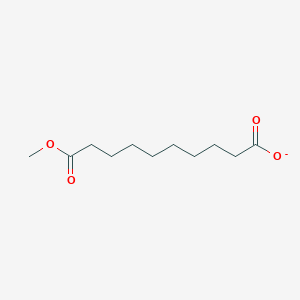
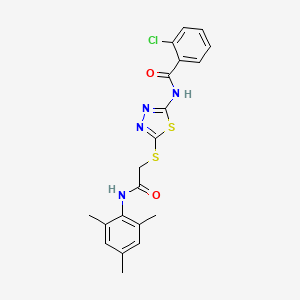
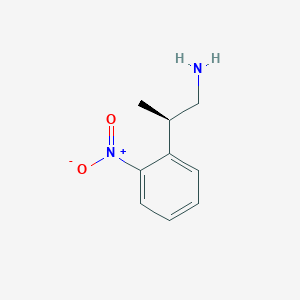
![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
